molecular formula C6H10N4 B14015398 6-(2-Aminoethyl)pyrimidin-4-amine

6-(2-Aminoethyl)pyrimidin-4-amine

Cat. No.: B14015398
M. Wt: 138.17 g/mol
InChI Key: OUVNCBBYISCFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Aminopyrimidine Derivatives

The development of aminopyrimidine derivatives traces back to early 20th-century efforts to synthesize nitrogen-containing heterocycles for pharmaceutical applications. Pyrimidine’s inherent stability and capacity for hydrogen bonding made it an attractive scaffold, but the introduction of aminoalkyl side chains, such as the 2-aminoethyl group, marked a pivotal advancement. For instance, the patent CN102516182B outlines a two-step synthesis for 4-amino-6-alkoxyl pyrimidines, beginning with the amination of 4,6-dichloropyrimidine under controlled conditions (30–60°C, ammonia or alkylamines). This method’s scalability and efficiency enabled the production of intermediates like 4-amino-6-chloropyrimidine, which could subsequently undergo alkoxylation to yield diverse analogs. The addition of aminoethyl groups at position 6, as seen in this compound, further expanded solubility and target binding capabilities, facilitating its adoption in kinase inhibitor design and antimicrobial agents .

Significance in Medicinal Chemistry and Drug Discovery

Aminopyrimidines occupy a central role in medicinal chemistry due to their mimicry of purine bases and ability to modulate enzymatic activity. The 2-aminoethyl substitution at position 6 enhances interactions with hydrophobic pockets and catalytic sites, as demonstrated in studies of adenosine receptor (AR) ligands. For example, 2-amino-4,6-diarylpyrimidine-5-carbonitriles exhibit nanomolar affinity for the A1 AR subtype, with selectivity driven by substituents at R4 and R6 . The methyl group on the exocyclic amino moiety in these derivatives was critical for A1 selectivity, underscoring the importance of side-chain modifications. Similarly, PubChem data for N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine (CID 16767724) reveals a molecular weight of 194.28 g/mol and a SMILES string (CC1=CC(=NC(=N1)C(C)C)NCCN) indicative of its branched alkyl and aminoethyl groups. Such structural features enable precise tuning of pharmacokinetic properties, including solubility and metabolic stability.

Role as a Privileged Scaffold in Heterocyclic Chemistry

The term “privileged scaffold” denotes structures capable of yielding high-affinity ligands for multiple targets through strategic substitutions. This compound exemplifies this concept, as its core permits modifications at positions 2, 4, and 6 while retaining hydrogen-bonding capacity. The CAS entry 3270-78-8 , describing 6-(2-amino-1,6-dimethyl-pyrimidin-4-ylidene)amino-1,2-dimethyl-quinolin-4-amine, illustrates the scaffold’s adaptability: the pyrimidine ring integrates with quinoline systems to form hybrid structures with enhanced bioactivity. Furthermore, the three-component reaction reported in enables rapid diversification of 2-amino-4,6-disubstituted pyrimidines, generating 108 derivatives with varying aryl and alkyl groups. This synthetic flexibility aligns with the scaffold’s utility in probing chemical space for novel therapeutics.

Research Objectives and Knowledge Gaps

Despite progress, key challenges persist in optimizing this compound derivatives. First, the impact of stereochemistry on target selectivity remains underexplored; for instance, chiral centers in the aminoethyl side chain could influence binding to G protein-coupled receptors. Second, while details ammonolysis and alkoxylation steps, alternative routes such as transition metal-catalyzed cross-coupling or enzymatic resolution warrant investigation to improve yields and enantiopurity. Third, computational models predicting the scaffold’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles are limited, hindering rational design. Addressing these gaps will require interdisciplinary collaboration, leveraging advances in machine learning, crystallography, and high-throughput screening to unlock the scaffold’s full potential.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

6-(2-aminoethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H10N4/c7-2-1-5-3-6(8)10-4-9-5/h3-4H,1-2,7H2,(H2,8,9,10)

InChI Key

OUVNCBBYISCFET-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1N)CCN

Origin of Product

United States

Preparation Methods

Synthesis from 2-Amino-4,6-dihydroxypyrimidine

An alternative approach involves:

  • Initial synthesis of 2-amino-4,6-dihydroxypyrimidine by condensation of guanidine nitrate with diethyl malonate in the presence of sodium methoxide.
  • Conversion of the dihydroxy compound to the dichloro derivative using chlorinating agents.
  • Subsequent substitution with 2-aminoethylamine.

This route is advantageous for accessing the pyrimidine core from readily available starting materials and provides a flexible platform for further derivatization.

Reduction of Nitrile Precursors

In some related heterocyclic systems, 2-aminoethyl derivatives are prepared by reduction of nitrile precursors using reagents such as borane-dimethyl sulfide complex, lithium aluminum hydride, or catalytic hydrogenation. The borane-dimethyl sulfide method offers high yields (>90%) and good reproducibility, though this approach is more common for pyrazolo derivatives than pyrimidines.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Preparation of 2-amino-4,6-dihydroxypyrimidine Guanidine nitrate + diethyl malonate, reflux with sodium methoxide ~85 Precursor for chlorination
Chlorination to 2-amino-4,6-dichloropyrimidine POCl3 + N,N-dimethylaniline, 40–90 °C Up to 70 Improved process with reduced reagents
Amination with 2-aminoethylamine Reaction in DMSO, 50–60 °C Variable Selective substitution at 6-position
Alternative reduction of nitriles BH3·S(CH3)2, THF or LiAlH4, Et2O >90 (related systems) High yield for 2-aminoethyl derivatives

Analytical and Purification Considerations

  • HPLC Monitoring: Reaction progress and purity are commonly monitored by high-performance liquid chromatography (HPLC).
  • Crystallization: Cooling the reaction mixture and adjusting pH can induce crystallization of the product.
  • Drying: Vacuum drying at moderate temperatures (~60 °C) removes residual solvents and moisture.
  • Impurity Control: Careful control of temperature and stoichiometry minimizes formation of disubstituted or overreacted impurities.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminoethyl side chain or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

6-(2-Aminoethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-4-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 6-(2-aminoethyl)pyrimidin-4-amine with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

Compound ID/Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound 6-(2-Aminoethyl) C₇H₁₁N₅ Anti-tuberculosis candidate
UK pyr 1 2-(2-Aminoethyl), N-phenyl C₁₂H₁₃N₅ Structural isomer; anti-TB activity
6-Chloro-N-methylpyrimidin-4-amine 6-Chloro, N-methyl C₅H₆ClN₃ Agrochemical intermediate
4-Methyl-6-phenylpyrimidin-2-amine 4-Methyl, 6-phenyl C₁₁H₁₁N₃ Crystallographic stability
U7 (from ) 5-Chloro, 6-(1-fluoroethyl), trifluoromethyl-oxadiazole C₁₆H₁₂ClF₄N₅O Broad-spectrum pesticidal activity (LC₅₀: 3.57 mg/L)
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Complex aryl and alkyl substituents C₂₈H₂₈FN₅O Hydrogen-bonded supramolecular structures

Key Observations :

Positional Isomerism: UK pyr 1 (2-(2-aminoethyl)-N-phenylpyrimidin-4-amine) differs from the target compound only in the position of the aminoethyl group (2- vs. 6-position).

Substituent Effects: Chloro Derivatives (e.g., 6-Chloro-N-methylpyrimidin-4-amine) replace the aminoethyl group with a chloro substituent, reducing hydrogen-bonding capacity but increasing electrophilicity, making them useful in agrochemical synthesis . Trifluoromethyl-oxadiazole Derivatives (e.g., U7) demonstrate that bulkier substituents enhance pesticidal activity, suggesting that this compound could be modified for similar applications .

Crystallographic and Supramolecular Behavior :

  • 4-Methyl-6-phenylpyrimidin-2-amine forms stable crystals with dihedral angles between aryl and pyrimidine rings (29.41°–46.32°), influencing packing efficiency . In contrast, N-(2-fluorophenyl)-...pyrimidin-4-amine exhibits π-π stacking and hydrogen-bonded dimers, highlighting the role of substituents in molecular recognition .

Bioactivity: While this compound is linked to anti-tuberculosis research, compounds like U7 and U8 show superior pesticidal activity (LC₅₀: 3.14–4.22 mg/L against M. separata), indicating substituent-driven efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.